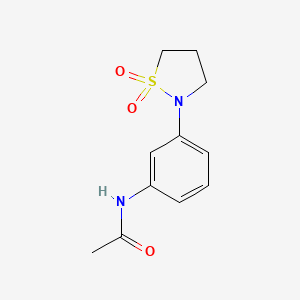

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is an organic compound belonging to the class of phenylacetamides It features a phenyl group attached to an acetamide moiety, with an isothiazolidine ring that includes a sulfone group

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-9(14)12-10-4-2-5-11(8-10)13-6-3-7-17(13,15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEFZZLOPNJXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Preliminary studies suggest that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide exhibits antimicrobial activity. Its unique structure allows it to interact with various molecular targets, potentially modulating their activity and influencing biological pathways related to microbial growth. Further research is necessary to elucidate the specific mechanisms involved in its antimicrobial action.

Anticancer Activity

Research indicates that this compound may have anticancer properties. It has been linked to the inhibition of specific enzymes or receptors involved in tumor proliferation. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines in vitro, suggesting that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide could be developed as a therapeutic agent for cancer treatment.

Case Studies and Research Findings

Several studies have investigated the potential applications of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide:

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The phenylacetamide moiety can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Unique due to its specific combination of functional groups.

Phenylacetamides: Share the phenylacetamide moiety but lack the isothiazolidine ring.

Isothiazolidines: Contain the isothiazolidine ring but differ in other substituents.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is unique due to the presence of both the phenylacetamide and isothiazolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide contains a dioxidoisothiazolidine moiety, which contributes to its unique chemical properties. The compound is recognized for its potential as an antimicrobial and anticancer agent, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide exhibit antimicrobial properties . The sulfonamide structure within related compounds has been shown to inhibit bacterial enzyme activity by mimicking para-aminobenzoic acid (PABA), leading to the inhibition of folic acid synthesis essential for bacterial growth.

Anticancer Properties

The anticancer potential of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide has been investigated in various studies. It is believed that the compound may interact with specific molecular targets such as protein kinases involved in cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to inhibit cancer cell growth in vitro by inducing apoptosis and disrupting cell cycle progression .

The mechanism of action for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide involves its binding to specific enzymes or receptors. This interaction can modulate enzymatic activity and trigger biochemical cascades that lead to cell death or inhibition of cell division. For example, the compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .

Study on Antimicrobial Effects

In a study evaluating the antimicrobial efficacy of related compounds, it was found that increasing concentrations of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide resulted in significant bacterial cell membrane damage. Scanning electron microscopy (SEM) revealed that at higher concentrations, the integrity of bacterial cells was severely compromised, indicating a dose-dependent antimicrobial effect .

Evaluation of Anticancer Activity

A series of experiments conducted on various cancer cell lines showed that derivatives of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide exhibited cytotoxic effects. The most promising results were observed with compounds that inhibited 15-lipoxygenase-1 activity, which is implicated in tumor progression. These findings suggest potential applications in developing new anticancer therapies .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.